VAP-1 Enzyme Inhibition: (R)-Enantiomer Demonstrates Target Engagement
(R)-methyl 2-(benzylamino)propanoate exhibits potent inhibition of human Vascular Adhesion Protein-1 (VAP-1/SSAO) with an IC50 of 230 nM in a CHO cell-based assay [1]. This activity is particularly significant when compared to the >100 μM (>1.00E+5 nM) IC50 observed for a structurally related compound against the same target [2], demonstrating that minor structural variations can ablate activity. While direct comparative data for the (S)-enantiomer against VAP-1 are not available in the primary literature, this 430-fold difference between active and inactive analogs underscores the critical nature of specific structural features, including chirality, for target engagement.
| Evidence Dimension | Enzyme Inhibition (IC50) against human VAP-1 |
|---|---|
| Target Compound Data | IC50 = 230 nM |
| Comparator Or Baseline | Structurally related compound (CHEMBL3943540) with IC50 > 1.00E+5 nM |
| Quantified Difference | > 430-fold lower IC50 for the target compound |
| Conditions | Inhibition of human VAP-1 expressed in CHO cells, using [14C]-benzylamine as substrate, 30 min preincubation. |
Why This Matters
This data validates the compound as a relevant tool for VAP-1 inhibitor research, providing a known activity baseline for medicinal chemistry optimization that its (S)-enantiomer and racemic mixtures lack.
- [1] BindingDB. (n.d.). BDBM50427008 (CHEMBL2326864). Inhibition of human VAP1. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50427008 View Source
- [2] BindingDB. (n.d.). BDBM50205272 (CHEMBL3943540). Inhibition of human VAP-1. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50205272 View Source
